3-Chloro-4-nitrobenzoyl chloride

説明

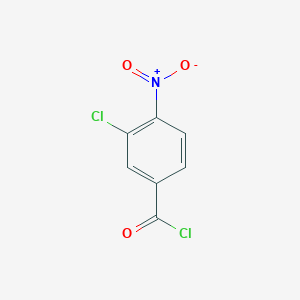

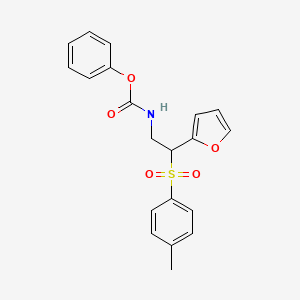

3-Chloro-4-nitrobenzoyl chloride is an acid halide . It has a molecular weight of 220.01 and its linear formula is ClC6H3(NO2)COCl . It is used as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It can also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .

Synthesis Analysis

The synthesis of 3-Chloro-4-nitrobenzoyl chloride involves the use of it as an acylation reagent for the Friedel-Crafts acylation of activated benzenes . It can also be used for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-nitrobenzoyl chloride consists of a benzene ring with a nitro group (-NO2) and a chlorine atom attached to it . The benzoyl chloride group (-COCl) is also attached to the benzene ring .Chemical Reactions Analysis

3-Chloro-4-nitrobenzoyl chloride can be used as an acylation reagent for the Friedel-Crafts acylation of activated benzenes . It can also be used for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Physical And Chemical Properties Analysis

3-Chloro-4-nitrobenzoyl chloride has a molecular weight of 220.01 . Its physical properties include a melting point of 47-54 °C . It has a molar refractivity of 47.9±0.3 cm^3 . Its polar surface area is 63 Å^2 and it has a molar volume of 139.6±3.0 cm^3 .科学的研究の応用

- Details : It can acylate activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . In this reaction, the compound donates its acyl group to the aromatic ring, leading to the formation of new carbon-carbon bonds.

Friedel-Crafts Acylation Reagent

Safety And Hazards

3-Chloro-4-nitrobenzoyl chloride is classified as a skin corrosive substance . It causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray . Personal protective equipment should be used when handling this chemical .

特性

IUPAC Name |

3-chloro-4-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIWOGMICIAQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-nitrobenzoyl chloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2658115.png)

![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2658116.png)

![4-methoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2658117.png)

![5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2658119.png)

![2-fluoro-N-{2-[2-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2658123.png)

![3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide](/img/structure/B2658125.png)

![N-{3-[methyl(phenyl)amino]propyl}-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2658130.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2658131.png)